molecular formula C20H22N4O3S B4708409 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B4708409
M. Wt: 398.5 g/mol
InChI Key: FERRETGWWKSUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves the use of phenylation reagents such as phenylboronic acid in the presence of a palladium catalyst.

    Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling and Amidation: The final step involves coupling the intermediate compounds and forming the amide bond under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
  • 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide

Uniqueness

1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is unique due to its combination of three different ring systems (pyrrolidine, thiazole, and piperidine), which provides a diverse range of chemical reactivity and biological activity. This structural complexity allows for multiple points of interaction with biological targets, making it a versatile compound in drug discovery and development.

Properties

IUPAC Name

1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c25-17-12-15(13-24(17)16-4-2-1-3-5-16)19(27)23-9-6-14(7-10-23)18(26)22-20-21-8-11-28-20/h1-5,8,11,14-15H,6-7,9-10,12-13H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERRETGWWKSUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
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1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
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1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
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1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
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1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
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1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

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